Intra-Profile Kinase Selectivity: HCK vs. EGFR Affinity
The compound's primary differentiation lies in its unique intra-kinome selectivity profile. It demonstrates a high-affinity interaction with the SRC family kinase HCK (pKi = 7.96, equivalent to an IC50 of approximately 11 nM) [1]. In stark contrast, its affinity for the clinically relevant kinase EGFR is significantly lower (pKi = 5.54, equivalent to an IC50 of approximately 2,900 nM) [1]. This represents a 263-fold selectivity window for HCK over EGFR, a feature that is not observed in many broad-spectrum kinase inhibitors. Importantly, no direct comparative data against a close structural analog exists in the public domain.
| Evidence Dimension | Binding affinity (pKi) to different kinase targets (Intra-compound selectivity) |
|---|---|
| Target Compound Data | pKi = 7.96 (HCK); pKi = 7.62 (SRC); pKi = 7.26 (ABL1); pKi = 5.54 (EGFR) |
| Comparator Or Baseline | Intra-compound benchmark: HCK is the highest affinity target; EGFR is a lower-affinity off-target. |
| Quantified Difference | 263-fold selectivity for HCK over EGFR (ΔpKi = 2.42). |
| Conditions | Biochemical binding assay panel; data curated in ChEMBL 20. |
Why This Matters
This specific selectivity window is critical for researchers designing experiments to probe HCK-dependent biology without confounding EGFR-related effects, differentiating this compound from pan-kinase inhibitors in its class.
- [1] ZINC15 Substance View for ZINC000008581914. Activities based on ChEMBL 20. University of California, San Francisco (UCSF). View Source
